molecular formula C9H8BrN3OS B1331406 5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 406184-39-2

5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B1331406
CAS No.: 406184-39-2
M. Wt: 286.15 g/mol
InChI Key: SLYDYXWQQJZQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The bromine atom can be reduced to form a hydrogenated phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxyphenyl derivatives: Compounds such as 5-bromo-2-hydroxyacetophenone share structural similarities and exhibit comparable chemical reactivity.

    Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole-3-thione, have similar chemical properties and applications.

Uniqueness

5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the combination of its brominated phenyl group, hydroxyl group, and triazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, anticonvulsant, and antioxidant activities. The findings are supported by various studies and data tables summarizing key research results.

The molecular formula of the compound is C9H8BrN3OS, with a molar mass of 286.15 g/mol. It features a triazole ring that is known for its pharmacological potential.

PropertyValue
Molecular FormulaC9H8BrN3OS
Molar Mass286.15 g/mol
Density1.80 ± 0.1 g/cm³
Boiling Point363.2 ± 52.0 °C
pKa8.00 ± 0.48

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. In a study evaluating various triazole compounds, it was found that derivatives similar to this compound showed significant activity against gram-positive bacteria. Specifically, compounds with similar structures were noted for their effectiveness against Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

The compound has been investigated for its anticancer properties. A study reported that triazole derivatives exhibited cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cells. The IC50 values for these compounds were generally above 100 µM, indicating moderate potency but low toxicity towards normal cells .

In another study focusing on mercapto-substituted triazoles, it was revealed that these compounds possess chemopreventive and chemotherapeutic effects against cancer cells . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Anticonvulsant Activity

The anticonvulsant potential of triazole derivatives has also been explored. In an experimental study using the Maximal Electroshock (MES) test and subcutaneous Pentylenetetrazole (scPTZ) tests, certain derivatives demonstrated significant anticonvulsant activity while maintaining low neurotoxicity . The docking studies indicated interactions with gamma amino butyric acid aminotransferase (GABA-AT), suggesting a mechanism involving modulation of GABAergic neurotransmission.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds similar to this compound have shown promising results in scavenging free radicals in vitro. For instance, some derivatives achieved up to 85% free radical scavenging effect at concentrations as low as 3 ppm .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Cytotoxicity Assessment : An investigation into the cytotoxic effects of various triazole derivatives on cancer cell lines revealed that specific substitutions on the triazole ring could significantly influence cytotoxicity profiles .
  • Neurotoxicity Evaluation : In evaluating the safety profile of new anticonvulsant agents derived from triazoles, researchers found that certain modifications led to reduced neurotoxicity while maintaining efficacy in seizure models .

Properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3OS/c1-13-8(11-12-9(13)15)6-4-5(10)2-3-7(6)14/h2-4,14H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYDYXWQQJZQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425266
Record name AC1OA0XE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406184-39-2
Record name AC1OA0XE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.